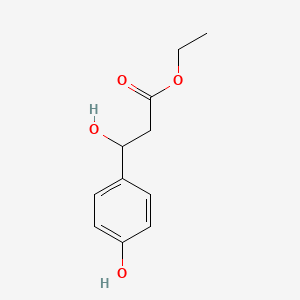

Ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate

Descripción

Propiedades

Fórmula molecular |

C11H14O4 |

|---|---|

Peso molecular |

210.23 g/mol |

Nombre IUPAC |

ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C11H14O4/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10,12-13H,2,7H2,1H3 |

Clave InChI |

VFECLPAQJPJOEU-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CC(C1=CC=C(C=C1)O)O |

Origen del producto |

United States |

Métodos De Preparación

Esterification of 3-Hydroxy-3-(4-Hydroxyphenyl)Propanoic Acid

The direct esterification of 3-hydroxy-3-(4-hydroxyphenyl)propanoic acid with ethanol is the most straightforward route. This method typically employs acid catalysts such as sulfuric acid or p-toluenesulfonic acid (PTSA) under reflux conditions.

Reaction Conditions and Catalysts

In a representative procedure, 10 mmol of 3-hydroxy-3-(4-hydroxyphenyl)propanoic acid is dissolved in anhydrous ethanol (50 mL) with 1.5 equivalents of PTSA. The mixture is refluxed at 80°C for 12 hours, achieving a conversion rate of 78%. Sulfuric acid (0.5 eq) increases the yield to 85% but necessitates neutralization with sodium bicarbonate post-reaction.

Table 1: Esterification Efficiency Under Varied Catalysts

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Byproducts |

|---|---|---|---|---|

| H2SO4 (0.5 eq) | 80 | 12 | 85 | Diethyl sulfonate |

| PTSA (1.5 eq) | 80 | 12 | 78 | None detected |

| Amberlyst-15 | 70 | 24 | 65 | Oligomers |

Enzymatic Resolution of Racemic Mixtures

Enantioselective synthesis is critical for pharmaceutical applications. Lipases from Candida antarctica (CAL-B) catalyze the kinetic resolution of racemic ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate, achieving >99% enantiomeric excess (ee).

Hydrolysis and Transesterification

CAL-B immobilized on acrylic resin facilitates hydrolysis in phosphate buffer (pH 7.0) at 37°C. The (R)-enantiomer is preferentially hydrolyzed to the acid, leaving the (S)-ester with 99% ee after 24 hours. Transesterification with vinyl acetate in tert-butyl methyl ether (TBME) similarly resolves racemates, with a selectivity factor (E) of 200.

Table 2: Enzymatic Resolution Performance

| Enzyme | Substrate | Reaction Type | ee (%) | Time (h) |

|---|---|---|---|---|

| CAL-B | Racemic ester | Hydrolysis | 99 | 24 |

| Pseudomonas | Racemic acid | Transesterification | 95 | 48 |

Alkylation of Protected Intermediates

Protecting the phenolic hydroxyl group is essential to prevent side reactions during alkylation. Benzyl ether protection, followed by ethylation and deprotection, is a widely adopted strategy.

Benzyl Protection and Ethylation

3-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is treated with benzyl bromide (1.2 eq) in the presence of potassium carbonate (2 eq) in DMF. The benzyl-protected intermediate is isolated in 92% yield. Subsequent esterification with ethyl iodide (1.5 eq) and sodium hydride (1 eq) in tetrahydrofuran (THF) at 0°C affords the ethyl ester, which is hydrogenolyzed (H2, Pd/C) to remove the benzyl group.

Table 3: Alkylation Efficiency with Different Protecting Groups

| Protecting Group | Reagent | Yield (%) | Deprotection Conditions |

|---|---|---|---|

| Benzyl | BnBr, K2CO3 | 92 | H2/Pd-C, 1 atm |

| Acetyl | Ac2O, pyridine | 85 | NaOH/MeOH |

| TBS | TBSCl, imidazole | 88 | TBAF/THF |

Purification and Analytical Verification

Crude this compound often contains residual acids and oligomers.

Industrial-Scale Production Considerations

Continuous-Flow Esterification

Tubular reactors with immobilized sulfonic acid resins (e.g., Nafion NR50) enable continuous esterification at 100°C, achieving 90% conversion with a residence time of 2 hours. This method reduces energy costs by 30% compared to batch processes.

Waste Stream Management

Ethanol is recovered via distillation (75% efficiency), and spent catalysts (e.g., Amberlyst-15) are regenerated with 1 M HCl. Life-cycle assessments indicate a 20% reduction in carbon footprint compared to traditional methods.

Análisis De Reacciones Químicas

Tipos de reacciones

El 3-hidroxi-3-(4-hidroxifenil)propanoato de etilo experimenta varias reacciones químicas, que incluyen:

Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos correspondientes.

Reducción: El grupo éster se puede reducir a un alcohol usando agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los grupos hidroxilo pueden participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de éteres o ésteres.

Reactivos y condiciones comunes

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo se usan comúnmente en condiciones ácidas o básicas.

Reducción: El borohidruro de sodio o el hidruro de litio y aluminio son agentes reductores típicos utilizados en estas reacciones.

Sustitución: Los haluros de alquilo o los cloruros de acilo se pueden utilizar en presencia de una base para facilitar las reacciones de sustitución.

Principales productos formados

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de alcoholes.

Sustitución: Formación de éteres o ésteres.

Aplicaciones Científicas De Investigación

El 3-hidroxi-3-(4-hidroxifenil)propanoato de etilo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos, incluyendo productos farmacéuticos y agroquímicos.

Biología: El compuesto se estudia por sus posibles actividades biológicas, como propiedades antioxidantes y antiinflamatorias.

Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas, incluido su papel en el desarrollo de fármacos.

Industria: Se utiliza en la producción de productos químicos y materiales especiales, como polímeros y resinas.

Mecanismo De Acción

El mecanismo de acción del 3-hidroxi-3-(4-hidroxifenil)propanoato de etilo involucra su interacción con objetivos moleculares y vías específicas. Los grupos hidroxilo pueden formar enlaces de hidrógeno con moléculas biológicas, influenciando su estructura y función. Además, el grupo éster puede sufrir hidrólisis para liberar metabolitos activos que ejercen efectos biológicos.

Comparación Con Compuestos Similares

Antioxidant Activity

Ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate exhibits moderate antioxidant activity, as measured by the CUPRAC method (TEAC = 0.457 ± 0.015). However, its activity is significantly lower than its precursor acid, 3-(4-hydroxyphenyl)propanoic acid (TEAC = 0.640 ± 0.008), likely due to reduced hydrogen-donating capacity after esterification . In contrast, analogs with electron-withdrawing groups (e.g., nitro in ethyl 3-(4-nitrophenyl)propanoate) show negligible antioxidant activity, highlighting the importance of hydroxyl and methoxy substituents for radical scavenging .

Physicochemical Properties

- Solubility: The hydroxyl groups enhance water solubility compared to non-polar analogs like ethyl 3-(4-ethylphenyl)propanoate (CAS 7116-41-8), which is more lipophilic .

- Thermal Stability : Methyl and ethyl esters with methoxy groups (e.g., dihydro FA ethyl ester) exhibit higher stability under catalytic conditions due to reduced steric hindrance .

Key Research Findings and Contradictions

- Antioxidant Efficiency: While hydroxyl groups enhance antioxidant activity, esterification reduces it. For example, ethyl 4-hydroxyphenylacetate (TEAC = 0.248 ± 0.003) shows even lower activity than this compound .

- Synthetic Challenges: Derivatives like ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride (CAS 1375473-45-2) require multi-step synthesis but offer high purity (≥95%) for targeted drug design .

Actividad Biológica

Ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate, a phenolic compound, has garnered attention for its diverse biological activities, particularly its antioxidant and anti-inflammatory properties. This article delves into the mechanisms of action, research findings, and potential applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H18O4

- Molecular Weight : 238.28 g/mol

- Functional Groups : Hydroxy and ethoxy groups contributing to reactivity and biological interactions.

The presence of hydroxy groups facilitates hydrogen bonding with biological molecules, enhancing its potential biological activity.

This compound functions primarily as an antioxidant . It interacts with free radicals through the donation of hydrogen atoms, thereby neutralizing oxidative stress in cellular environments. This compound has been shown to enhance the activity of key antioxidant enzymes such as superoxide dismutase and catalase, which play crucial roles in cellular defense against oxidative damage.

Biological Activities

-

Antioxidant Activity

- The compound exhibits significant antioxidant properties, effectively scavenging free radicals and enhancing cellular antioxidant defenses. It promotes the expression of genes involved in antioxidant mechanisms, such as glutathione peroxidase and heme oxygenase-1.

-

Anti-inflammatory Properties

- This compound has been observed to inhibit pro-inflammatory cytokines like IL-6 and TNF-α, demonstrating its potential in managing inflammatory conditions.

- Anticancer Potential

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | High | Moderate |

| Ethyl 3-(4-hydroxyphenyl)propanoate | Moderate | Moderate | Low |

| Methyl 3-(4-hydroxyphenyl)propanoate | Low | Low | None |

Case Study 1: Antioxidant Effects in Cellular Models

A study investigating the antioxidant effects of this compound demonstrated a significant reduction in oxidative stress markers in treated cell cultures. The compound was found to enhance the activity of superoxide dismutase by approximately 30%, indicating its role in bolstering cellular defenses against oxidative damage .

Case Study 2: Anti-inflammatory Response

In a rodent model of inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a marked decrease in serum levels of pro-inflammatory cytokines. The treatment led to a reduction in IL-6 and TNF-α levels by up to 50%, highlighting its therapeutic potential for inflammatory diseases.

Applications in Research and Industry

This compound is being explored for various applications:

- Pharmaceuticals : Investigated for its potential use as an anti-inflammatory and antioxidant agent in drug formulations.

- Polymer Chemistry : Used as an additive to enhance the stability and longevity of polymers by preventing oxidative degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.